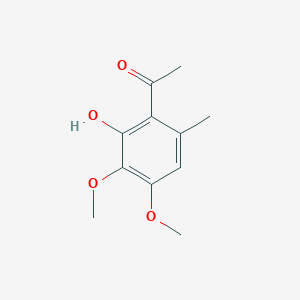
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone can be synthesized through the reaction of acetyl chloride with 3,4,5-trimethoxytoluene in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in ethyl ether at room temperature or in refluxing methylene chloride, yielding the desired product with a moderate yield of 67% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process mentioned above can be scaled up for larger production. The use of common reagents and relatively mild reaction conditions makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3.4-Dimethoxy-2-hydroxy-6-methylacetophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of hydroxyl and methoxy groups, which can scavenge free radicals and inhibit oxidative stress . Additionally, its potential anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone
- 3,4-Dimethoxyacetophenone
- 4-Hydroxy-3-methylacetophenone
Uniqueness
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxyl groups enhances its antioxidant properties, making it a valuable compound for research in various fields .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6-5-8(14-3)11(15-4)10(13)9(6)7(2)12/h5,13H,1-4H3 |
InChI Key |
CLBDCDJWWOVREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















